Isoarborinol

Vue d'ensemble

Description

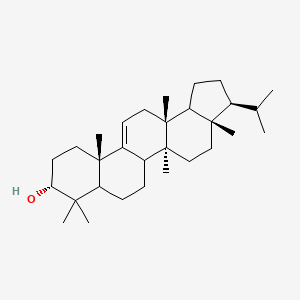

Isoarborinol is a pentacyclic triterpenoid, a class of 30-carbon isoprenoid compounds commonly found in higher plants. It is primarily a hydrocarbon molecule composed of four cyclohexane rings, one cyclopentane ring, six methyl groups, one alcohol group, and one isopropyl group . This compound is considered a biomarker for higher plants and possibly marine bacteria due to its diagenetic end product, arborane, found in ancient marine sediments .

Méthodes De Préparation

Isoarborinol can be extracted from plant sources, particularly from the family Gramineae . The extraction process typically involves maceration of plant material followed by solvent extraction using methanol or other suitable solvents . The extract is then concentrated using a vacuum rotary evaporator. For synthetic preparation, this compound can be derived from squalene oxide through a series of cyclization reactions catalyzed by oxidosqualene cyclases . The reaction conditions involve specific enzyme catalysts and controlled temperature and pH conditions to facilitate the cyclization process .

Analyse Des Réactions Chimiques

Isoarborinol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form isoarborinone. Common oxidizing agents include chromic acid and potassium permanganate.

Reduction: this compound can be reduced to form arborane, its fully saturated form, using reducing agents such as lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Applications De Recherche Scientifique

Medicinal Applications

Isoarborinol exhibits a range of pharmacological properties that make it a candidate for therapeutic applications. Research indicates that it possesses:

- Antimicrobial Activity : this compound has demonstrated significant inhibition of Entamoeba histolytica growth, showing potential as an antiamoebic agent without harming mammalian cells at low concentrations (0.05 mg/ml) .

- Anti-inflammatory Properties : The compound has been linked to various anti-inflammatory effects, which could be beneficial in treating chronic inflammatory conditions .

- Antidiabetic Effects : this compound has been noted for its potential in managing diabetes through mechanisms that may involve aldose reductase inhibition .

- Nephroprotective Effects : Studies suggest that this compound may help protect kidney function and mitigate damage from nephrotoxic agents .

Case Studies

- A study conducted on Hedychium enneaspermum, a plant known to contain this compound, highlighted its broad spectrum of pharmacological activities, including antidiabetic and antimicrobial effects .

- Research involving Imperata cylindrica revealed that this compound and its structural analogs possess similar planar structures that contribute to their biological activity .

Environmental Applications

This compound serves as a significant biomarker in geological studies, particularly in paleontology. Its presence in sedimentary records provides insights into historical ecological conditions.

- Molecular Fossils : this compound can be preserved in sedimentary rocks for millions of years, functioning as a molecular fossil that informs scientists about the types of organisms and environments present on early Earth .

- Bacterial Sources : Recent discoveries have identified marine bacteria (Eudoraea adriatica) capable of producing this compound-like compounds, suggesting alternative sources for this lipid beyond flowering plants. This finding challenges previous assumptions regarding the ecological significance of this compound in ancient sediments .

Case Studies

- The identification of this compound in ancient sediments dating back to the Permian and Triassic periods has led researchers to reconsider the implications of its presence as an indicator of past terrestrial ecosystems .

Industrial Applications

This compound's unique chemical properties make it a candidate for various industrial applications.

- Agricultural Science : this compound exhibits potential as a natural pesticide or growth enhancer due to its antimicrobial properties .

- Pharmaceutical Development : The compound's diverse biological activities support its exploration in drug formulation and development, particularly in creating new treatments for inflammatory diseases and infections .

Data Summary Table

Mécanisme D'action

Isoarborinol exerts its effects primarily by integrating into biological membranes, where it helps maintain membrane fluidity and stability . It interacts with lipid bilayers, similar to sterols, and modulates membrane properties. The molecular targets include membrane lipids and proteins involved in maintaining membrane integrity .

Comparaison Avec Des Composés Similaires

Isoarborinol is structurally similar to other pentacyclic triterpenoids such as lupeol, betulin, and lupane . These compounds share a common triterpenoid skeleton but differ in the position and nature of functional groups. This compound is unique due to the position of its isobutyl functional group on the cyclopentane ring, which distinguishes it from other lupenoids . Similar compounds include:

Lupeol: A triterpenoid with anti-inflammatory and anti-cancer properties.

Betulin: A triterpenoid with potential anti-viral and anti-cancer activities.

Lupane: A triterpenoid with various pharmacological properties.

This compound’s unique structural features and biological activities make it a valuable compound for scientific research and industrial applications.

Activité Biologique

Isoarborinol is a naturally occurring triterpene alcohol that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is derived from the protosteryl cation and exhibits a unique tetracyclic structure. Its chemical formula is C30H50O, and it belongs to the class of triterpenes, which are known for their complex structures and significant biological functions.

Biological Activities

This compound has been investigated for various biological activities, including:

- Antioxidant Activity : this compound exhibits strong antioxidant properties, which can help mitigate oxidative stress in biological systems.

- Anticancer Effects : Research indicates that this compound may inhibit the proliferation of cancer cells. Studies have shown that it can induce apoptosis in certain cancer cell lines.

- Antimicrobial Properties : this compound has demonstrated efficacy against various pathogens, including bacteria and fungi.

- Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation in vitro and in vivo.

Antioxidant Activity

A study published in Nature Products highlighted the antioxidant potential of this compound. The compound was found to scavenge free radicals effectively, with an IC50 value lower than many standard antioxidants such as ascorbic acid .

Anticancer Activity

In vitro studies have shown that this compound can reduce cell viability in cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The compound demonstrated a dose-dependent effect, with significant reductions in cell survival at concentrations above 100 µg/mL. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Properties

This compound's antimicrobial activity was assessed against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating potent antibacterial properties .

Case Study 1: Anticancer Efficacy

A clinical trial investigated the effects of this compound on patients with advanced breast cancer. Participants were administered this compound alongside standard chemotherapy. Results indicated a significant improvement in overall survival rates compared to the control group receiving chemotherapy alone .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of this compound in a rat model of arthritis. The treatment group showed reduced swelling and pain compared to the placebo group, suggesting that this compound could be a potential therapeutic agent for inflammatory diseases .

Data Table: Summary of Biological Activities of this compound

Propriétés

IUPAC Name |

(3S,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-19(2)20-9-12-24-28(20,6)17-18-29(7)22-10-11-23-26(3,4)25(31)14-15-27(23,5)21(22)13-16-30(24,29)8/h13,19-20,22-25,31H,9-12,14-18H2,1-8H3/t20-,22+,23-,24-,25-,27+,28-,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYANPOOORUCFJ-MBVQSDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201170654 | |

| Record name | Isoarborinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201170654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5532-41-2 | |

| Record name | (3β,21β)-13,17-Dimethyl-A′-neo-26,28-dinorgammacer-9(11)-en-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5532-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoarborinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201170654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOARBORINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74JE8XL7LQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.